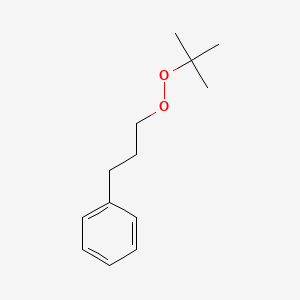
3-Tert-butylperoxypropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylperoxypropylbenzene is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a tert-butylperoxy group attached to a propylbenzene moiety. This compound is known for its ability to generate free radicals, making it useful in various chemical processes, particularly in polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Tert-butylperoxypropylbenzene can be synthesized through the reaction of tert-butyl hydroperoxide with 3-chloropropylbenzene. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butylperoxypropylbenzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, generating free radicals that can initiate further chemical transformations.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to facilitate the reduction of the peroxide group.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used to introduce new functional groups onto the benzene ring.
Major Products Formed
Oxidation: The major products include various radicals and oxidized species, which can further react to form complex organic molecules.
Reduction: The reduction of the peroxide group typically yields alcohols or other reduced compounds.
Substitution: The substitution reactions result in the formation of functionalized benzene derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
3-Tert-butylperoxypropylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: It is employed in the production of various industrial chemicals, including resins, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 3-tert-butylperoxypropylbenzene involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate a variety of chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl peroxybenzoate: Another peroxide compound used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Widely used in both industrial and pharmaceutical applications for its radical-generating properties.
Cumene hydroperoxide: Commonly used in the production of phenol and acetone through the cumene process.
Uniqueness
3-Tert-butylperoxypropylbenzene is unique due to its specific structure, which combines the radical-generating properties of the peroxide group with the chemical versatility of the propylbenzene moiety. This combination allows for a wide range of applications in both research and industry, making it a valuable compound in various fields.
Propiedades
Número CAS |
419568-76-6 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3-tert-butylperoxypropylbenzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clave InChI |
IGJUCZHTWCKEOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
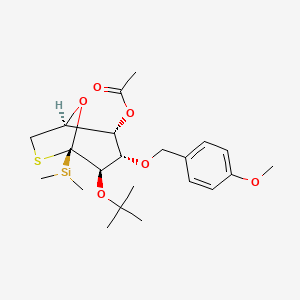
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
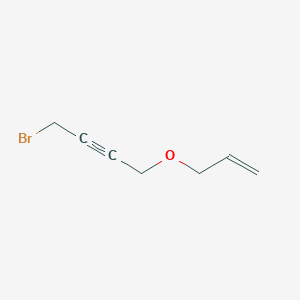
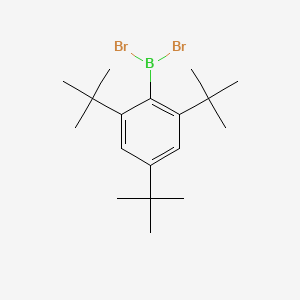
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
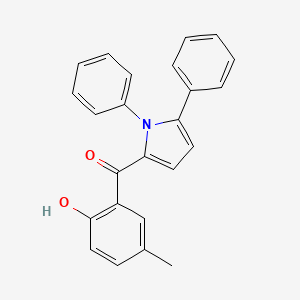
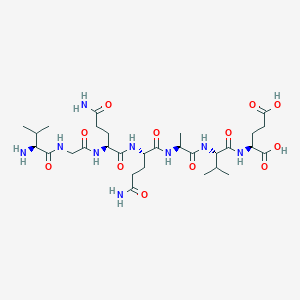
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
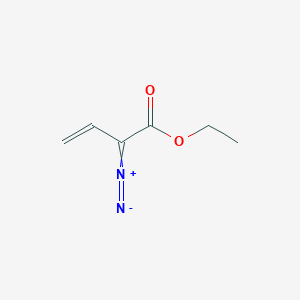
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14236224.png)
